molecular formula C9H9N3O2 B13015714 5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid

5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B13015714
M. Wt: 191.19 g/mol
InChI Key: DYGMBRWRGYBSIG-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and subsequent functional group modifications . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its combination of an amino group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-amino-1-methylbenzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,10H2,1H3,(H,13,14)

InChI Key

DYGMBRWRGYBSIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C(=O)O

Origin of Product

United States

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